2-chloro-N-cyclopropylpyrimidin-4-amine
CAS No.: 945895-52-3
Cat. No.: VC3754315
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945895-52-3 |
|---|---|
| Molecular Formula | C7H8ClN3 |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) |
| Standard InChI Key | GMKDIJOOBWRXFY-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=NC(=NC=C2)Cl |
| Canonical SMILES | C1CC1NC2=NC(=NC=C2)Cl |
Introduction
Chemical Identity and Structure
2-Chloro-N-cyclopropylpyrimidin-4-amine is a heterocyclic aromatic compound featuring a pyrimidine core with a chlorine atom at position 2 and a cyclopropylamino group at position 4. This structural arrangement creates a versatile molecule with potential for further functionalization.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 945895-52-3 |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) |
| Standard InChIKey | GMKDIJOOBWRXFY-UHFFFAOYSA-N |
| SMILES Notation | C1CC1NC2=NC(=NC=C2)Cl |
The compound contains three nitrogen atoms, with two incorporated in the pyrimidine ring and one as part of the cyclopropylamino group. The chlorine atom at position 2 of the pyrimidine ring serves as a potential site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.
Physical and Chemical Properties
2-Chloro-N-cyclopropylpyrimidin-4-amine possesses specific physical and chemical characteristics that influence its handling, storage, and applications in research settings.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | White to off-white solid |
| Melting Point | 125-130°C |
| Density | 1.454 g/cm³ |
| LogP | 1.12620 |
| Polar Surface Area (PSA) | 41.04 Ų |
| Exact Mass | 169.041 g/mol |
These physical properties indicate that the compound is moderately lipophilic with a LogP value of approximately 1.13, suggesting potential for membrane permeability while maintaining adequate water solubility for biological testing .
Chemical Reactivity
The compound exhibits several key reactivity patterns:
-
The chlorine atom at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution reactions, allowing for further functionalization.
-
The secondary amine (NH) group can participate in various reactions, including acylation and alkylation.
-
The cyclopropyl group provides unique steric and electronic properties that can influence biological activity.
The presence of the reactive chlorine atom makes 2-chloro-N-cyclopropylpyrimidin-4-amine a versatile building block for the synthesis of more complex molecules with potential pharmacological activity.
Synthesis Methods
Several methods have been developed for the synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine, with the most common approach involving nucleophilic substitution of 2,4-dichloropyrimidine with cyclopropylamine.
Standard Synthesis Procedure
The most direct synthetic route involves the reaction of 2,4-dichloropyrimidine with cyclopropylamine. This reaction proceeds through selective nucleophilic aromatic substitution at the more reactive 4-position of the pyrimidine ring .
The general procedure can be outlined as follows:
-
A mixture of 2,4-dichloropyrimidine (10 mmol, 1.0 equiv) and cyclopropylamine (10 mmol, 1.0 equiv) is prepared.
-
The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or ethanol.
-
The reaction mixture is stirred at room temperature or under mild heating conditions.
-
After completion (typically monitored by TLC), the product is isolated through standard purification techniques such as chromatography .
The selectivity for substitution at the 4-position over the 2-position is a well-established phenomenon in pyrimidine chemistry, based on the electronic properties of the heterocyclic system .
Alternative Approaches
While the direct nucleophilic substitution is the most common method, other approaches might include:
-
Palladium-catalyzed amination reactions using appropriate coupling conditions.
-
Starting from 4-amino-2-chloropyrimidine and installing the cyclopropyl group through N-alkylation.
-
Building the pyrimidine ring with the desired substituents already in place.
These alternative methods may be employed depending on the availability of starting materials and specific requirements of the synthetic plan .
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302 |
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |
The compound is classified as having acute oral toxicity and being irritating to the skin, eyes, and respiratory system .
Precautionary Measures
The following precautionary measures should be taken when handling 2-chloro-N-cyclopropylpyrimidin-4-amine:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305+P351+P338).
-
Use appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if necessary.
-
Work in a well-ventilated area or under a fume hood.
-
Store at 2-8°C in a tightly closed container in a cool, dry place .
These safety measures are essential for laboratory personnel working with this compound to minimize potential health risks.
Structure-Activity Relationships
Understanding the relationship between the structure of 2-chloro-N-cyclopropylpyrimidin-4-amine and its biological activity provides insights into its potential applications and guides the development of more potent derivatives.
Role of the Cyclopropyl Group
The cyclopropyl group contributes unique properties to the molecule:
-
Its small, rigid, three-membered ring structure provides specific steric constraints.
-
It exhibits unusual electronic properties due to its strained bonds.
-
In biological systems, it can interact with hydrophobic pockets in target proteins.
Research has shown that compounds with cyclopropyl substituents often display distinct biological activities compared to their methyl or ethyl counterparts. In kinase inhibition studies, the cyclopropyl substituent at specific positions resulted in compounds with selective inhibition profiles, affecting an average of 2.7 kinases in screening panels .
Significance of the 2-Chloropyrimidine Scaffold
The 2-chloropyrimidine scaffold serves as a versatile template for medicinal chemistry:
-
The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding with target proteins.
-
The chlorine atom at position 2 acts as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities.
-
The 4-amino position provides additional opportunities for hydrogen bonding and structural elaboration.
These structural features contribute to the compound's potential utility as both a synthetic intermediate and a pharmacologically active entity in its own right .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume